molecular formula C11H21NO5 B558258 Boc-L-6-hydroxynorleucine CAS No. 77611-37-1

Boc-L-6-hydroxynorleucine

Cat. No.: B558258
CAS No.: 77611-37-1
M. Wt: 247,29 g/mole
InChI Key: BRFDKSWARKFUGQ-QMMMGPOBSA-N
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Description

Boc-L-6-hydroxynorleucine is a derivative of norleucine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the sixth carbon of the norleucine chain. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-6-hydroxynorleucine typically involves the protection of the amino group of norleucine with a Boc group, followed by the introduction of a hydroxyl group at the sixth carbon. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and oxidizing agents for hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler norleucine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Formation of Boc-L-6-oxonorleucine.

    Reduction: Formation of Boc-L-norleucine.

    Substitution: Formation of various Boc-protected norleucine derivatives with different functional groups.

Scientific Research Applications

Boc-L-6-hydroxynorleucine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.

    Biology: Used in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Boc-L-6-hydroxynorleucine involves its interaction with enzymes and proteins. The Boc group provides stability, allowing the compound to be incorporated into peptides without premature deprotection. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Boc-L-norleucine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Boc-L-6-aminonorleucine: Contains an amino group instead of a hydroxyl group, altering its chemical properties and reactivity.

    Boc-L-6-methoxynorleucine: Has a methoxy group, which affects its solubility and reactivity compared to the hydroxyl group.

Uniqueness: Boc-L-6-hydroxynorleucine is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.

Properties

IUPAC Name

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463788
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-37-1
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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